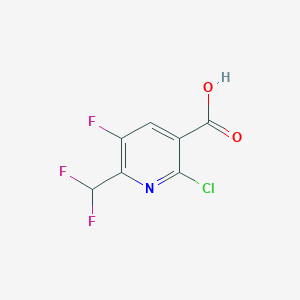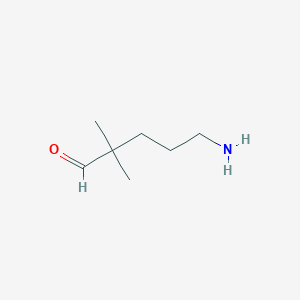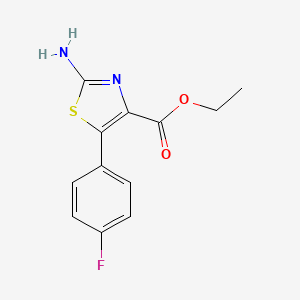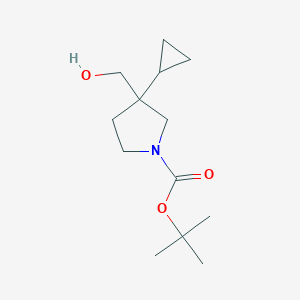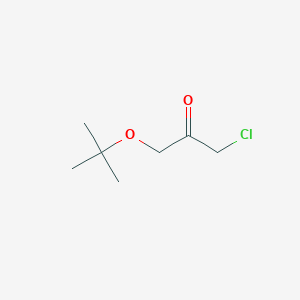
1-(Tert-butoxy)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tert-butoxy)-3-chloropropan-2-one is an organic compound that features a tert-butoxy group and a chlorine atom attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Tert-butoxy)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-2-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butoxy)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases such as potassium tert-butoxide facilitate elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
Substitution: Products include ethers or amines depending on the nucleophile.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids are formed.
Reduction: Alcohols are the main products.
Applications De Recherche Scientifique
1-(Tert-butoxy)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(tert-butoxy)-3-chloropropan-2-one involves its reactivity with nucleophiles and bases. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The chlorine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of various products.
Comparaison Avec Des Composés Similaires
1-(Tert-butoxy)-3-chloropropan-2-one can be compared with similar compounds such as:
1-Tert-butoxy-2-propanol: This compound has a hydroxyl group instead of a chlorine atom, leading to different reactivity and applications.
1-Tert-butoxy-2-chloropropane: Similar structure but lacks the carbonyl group, affecting its chemical behavior.
Tert-butyl chloride: A simpler compound with only a tert-butyl group and a chlorine atom, used primarily in substitution reactions.
The unique combination of the tert-butoxy group and the carbonyl group in this compound makes it a versatile compound with distinct reactivity and applications.
Propriétés
Formule moléculaire |
C7H13ClO2 |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
1-chloro-3-[(2-methylpropan-2-yl)oxy]propan-2-one |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3 |
Clé InChI |
ZMMFMVOZYHYEAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13573367.png)

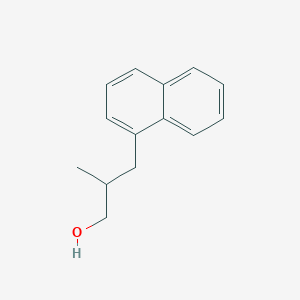
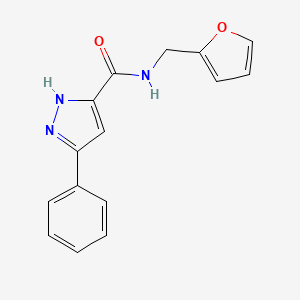
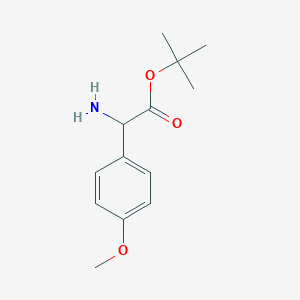
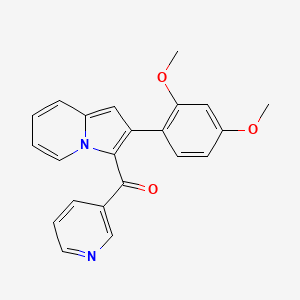
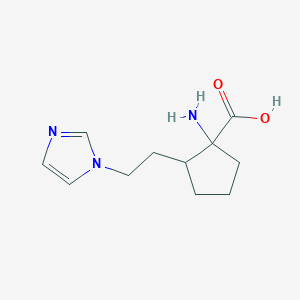
![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
